molecular formula C12H19N B3146655 N-(2-methylbenzyl)butan-1-amine CAS No. 60509-42-4

N-(2-methylbenzyl)butan-1-amine

Cat. No.: B3146655
CAS No.: 60509-42-4
M. Wt: 177.29 g/mol
InChI Key: MACCIKTTYKTPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety data sheet for “N-(2-methylbenzyl)butan-1-amine” provides several precautionary statements. These include keeping the substance away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using only non-sparking tools .

Preparation Methods

The preparation of N-(2-methylbenzyl)butan-1-amine is generally carried out through chemical synthesis. A common method involves the reaction of butyl bromide with 2-methylbenzylamine . The reaction conditions and solvents must be carefully selected to ensure the smooth progress of the reaction. Industrial production methods often involve large-scale synthesis in well-ventilated areas with appropriate protective equipment to ensure safety .

Chemical Reactions Analysis

N-(2-methylbenzyl)butan-1-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(2-methylbenzyl)butan-1-amine involves its interaction with molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through its ability to form imine derivatives, amides, and other compounds through nucleophilic substitution and other reactions .

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-4-9-13-10-12-8-6-5-7-11(12)2/h5-8,13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACCIKTTYKTPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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